(2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid
Description
Properties
IUPAC Name |
(E)-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-15-9-5-8-14(10-11-16(18)19)17(15)21-12-13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,18,19)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQNQGGKUKJZSV-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(benzyloxy)-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Esterification and Functional Group Transformations
The carboxylic acid group undergoes esterification under standard conditions. For example:
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Methyl ester formation : Reacting with methanol in the presence of H₂SO₄ yields the methyl ester derivative.
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Ethyl ester formation : Treatment with ethanol and catalytic HCl produces the ethyl ester.
Table 1: Esterification Reactions
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| (2E)-3-[2-(Benzyloxy)... | CH₃OH, H₂SO₄, reflux, 6h | Methyl ester | 85% | |
| (2E)-3-[2-(Benzyloxy)... | C₂H₅OH, HCl, 80°C, 4h | Ethyl ester | 78% |
Hydrogenation and Deprotection
The benzyloxy group is susceptible to catalytic hydrogenation:
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Pd/C-mediated deprotection : In ethanol under H₂ (1 atm), the benzyloxy group is cleaved to yield 3-hydroxy-2-methoxyphenyl derivatives .
Key Reaction Pathway:
Conditions :
Decarboxylation Reactions
The acrylic acid moiety participates in decarboxylative halogenation under radical conditions:
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Halodecarboxylation : Reacts with BrCCl₃ or CCl₄ in the presence of light to form 3-[2-(benzyloxy)-3-methoxyphenyl]propene derivatives .
Mechanism Highlights:
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Radical initiation : Hypohalites (e.g., BrCCl₃) generate acyloxy radicals.
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CO₂ elimination : Forms a benzyl radical intermediate.
Wittig-Horner and Alkylation Reactions
The compound serves as a precursor in Wittig-Horner reactions :
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Phosphonate formation : Reacts with triethyl phosphite to generate diethyl [[2-(benzyloxy)phenyl]methyl]phosphonate, enabling alkene synthesis .
Table 2: Wittig-Horner Reaction Data
| Substrate | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| (2E)-3-[2-(Benzyloxy)... | (EtO)₃P, K₂CO₃, DMF, 80°C | [[2-(Benzyloxy)phenyl]methyl]phosphonate | 76% |
Nucleophilic Substitution
The methoxy group can undergo substitution under alkaline conditions:
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Demethylation : Treatment with BBr₃ in CH₂Cl₂ yields phenolic derivatives .
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Alkylation : Reacts with alkyl halides (e.g., ethyl bromide) to form ethoxy variants .
Biological Activity and Interaction Studies
While not a direct chemical reaction, the compound’s bioactivity is linked to its structural features:
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Anti-inflammatory action : Inhibits COX-2 via hydrogen bonding with the methoxy group.
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Antioxidant activity : Scavenges ROS through the conjugated π-system of the acrylic acid .
Table 3: Reactivity Comparison with Analogues
| Compound | Decarboxylation Rate (k, s⁻¹) | Hydrogenation Yield |
|---|---|---|
| (2E)-3-[2-(Benzyloxy)-3-methoxyphenyl] | 0.12 | 92% |
| (E)-3-(4-Hydroxyphenyl)acrylic acid | 0.08 | 85% |
| (E)-3-(3-Methoxyphenyl)acrylic acid | 0.10 | 88% |
Scientific Research Applications
Chemistry
- Building Block : It serves as a precursor for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
- Biological Activities : Preliminary studies indicate potential anti-inflammatory and antioxidant properties. Its structural features may allow it to interact with various biological targets, including enzymes involved in inflammatory pathways .
Medicine
- Therapeutic Potential : Research is ongoing to explore its efficacy in treating conditions such as cancer and cardiovascular diseases. Interaction studies suggest that it may bind to specific receptors and enzymes, influencing their activity.
Industrial Applications
- Specialty Chemicals : The compound is utilized in producing specialty chemicals and materials that require specific chemical properties.
Case Study 1: Anti-inflammatory Activity
In vitro assays demonstrated that this compound exhibits dose-dependent effects on cell viability in inflammatory models. The compound was found to reduce the expression of pro-inflammatory cytokines, suggesting its potential use in managing inflammatory diseases.
Case Study 2: Cancer Cell Proliferation
Research involving cancer cell lines indicated that this compound could inhibit cell proliferation effectively. Computational models predicted its binding affinities with specific cancer-related proteins, providing insights into its mechanism against tumor growth .
Uniqueness
What distinguishes this compound is the combination of both benzyloxy and methoxy groups on a phenylacrylic backbone. This structural configuration may enhance solubility and bioactivity compared to simpler analogs like cinnamic acid.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups may play a role in modulating the compound’s biological activity by affecting its binding affinity to target proteins or enzymes. The acrylic acid moiety may also contribute to the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Substituent Position Variations
The position of substituents significantly impacts physical and biological properties:
- (E)-3-(2-(Benzyloxy)phenyl)acrylamide (Compound 33): Features a 2-benzyloxy group without a methoxy substituent.
- (E)-3-(4-(Benzyloxy)-3-methoxyphenyl)acrylamide (Compound 36) : Differs by having a 4-benzyloxy group alongside the 3-methoxy group. Its lower melting point (109–111°C ) suggests reduced crystallinity compared to Compound 33, likely due to steric hindrance from the para-substituted benzyloxy group .
Key Insight : Ortho-substituted benzyloxy groups (2-position) may enhance thermal stability, while para-substitution (4-position) introduces steric effects that lower melting points.
Ester vs. Acid Derivatives
Esterification of the carboxylic acid group alters solubility and bioactivity:
- Methyl (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylate (Compound 4) : This methyl ester derivative (C₁₈H₁₈O₄) exhibits 72.5% inhibition of K562 leukemia cells at 50 μM, attributed to increased lipophilicity enhancing cellular uptake .
- (2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid: The free carboxylic acid form may have lower membrane permeability but serves as a prodrug, requiring enzymatic hydrolysis for activation.
Key Insight : Ester derivatives generally show higher cytotoxicity due to improved bioavailability, while the acid form may require metabolic activation.
Substitution with Alternative Groups
- (E)-3-(3,4-Dimethoxyphenyl)acrylic acid: Replacing the benzyloxy group with a 4-methoxy substituent (C₁₁H₁₂O₄) reduces lipophilicity. This compound exhibits antioxidant activity via radical scavenging, absent in benzyloxy-protected analogs, highlighting the role of free phenolic hydroxyls in redox modulation .
- (E)-3-(3-Methoxyphenyl)acrylic acid (1f) : Lacking a benzyloxy group, this derivative shows >99% conversion in enzymatic decarboxylation reactions, indicating higher reactivity compared to bulkier analogs .
Key Insight : Methoxy groups enhance electron-donating effects, promoting antioxidant activity, whereas benzyloxy groups prioritize lipophilicity for cytotoxic applications.
Biological Activity
(2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid is a phenylacrylic acid derivative that has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzyloxy group : Enhances lipophilicity and may influence binding to biological targets.
- Methoxy group : Modulates reactivity and biological activity.
- Acrylic acid moiety : Contributes to the compound's interactions with biological molecules.
1. Anti-Inflammatory Properties
Preliminary studies suggest that this compound exhibits significant anti-inflammatory activity. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines, potentially through the modulation of signaling pathways involved in inflammation.
2. Antioxidant Activity
The compound has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. This activity is believed to stem from its ability to scavenge free radicals and enhance cellular antioxidant defenses.
3. Anticancer Potential
Research indicates that this compound may have anticancer effects. In cell line studies, it has demonstrated dose-dependent inhibition of cancer cell proliferation, suggesting potential as a therapeutic agent in oncology.
The mechanism of action involves several pathways:
- Binding Affinity : The structural features of the compound enhance its binding affinity to specific enzymes and receptors involved in inflammatory responses and cancer progression.
- Metabolic Pathways : The compound undergoes metabolic transformations mediated by enzymes, leading to various metabolites that may exert biological effects.
Comparative Analysis
To better understand the uniqueness and effectiveness of this compound, comparisons with similar compounds are essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2E)-3-[2-(Benzyloxy)phenyl]acrylic acid | Lacks methoxy group | Reduced reactivity |
| (2E)-3-[3-methoxyphenyl]acrylic acid | Lacks benzyloxy group | Altered binding properties |
| (2E)-3-[2-(Benzyloxy)-4-methoxyphenyl]acrylic acid | Methoxy group in different position | Potentially different reactivity |
Case Studies
Recent studies have highlighted the therapeutic potential of this compound:
- In Vitro Studies : Research demonstrated that the compound inhibited cell viability in various cancer cell lines, with IC50 values indicating significant potency against specific types of cancer cells.
- Animal Models : Preliminary animal studies have suggested that administration of this compound leads to reduced tumor growth and improved survival rates in models of cancer.
Q & A
Advanced Research Question
- Docking studies : Use AutoDock Vina to predict binding to antioxidant enzymes (e.g., NADPH oxidase) or pro-inflammatory targets (e.g., COX-2). The methoxy and benzyloxy groups show hydrophobic interactions in silico .
- Molecular dynamics (MD) : Simulate stability in lipid bilayers to assess membrane permeability. For example, derivatives with longer alkyl chains exhibit enhanced diffusion coefficients .
What spectroscopic techniques are critical for monitoring reaction progress and purity assessment?
Basic Research Question
- HPLC-MS : Quantify intermediates and detect byproducts (e.g., column: C18, mobile phase: acetonitrile/0.1% formic acid) .
- FT-IR : Track carbonyl (1700–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) groups during hydrolysis .
- HRMS : Confirm molecular ions (e.g., [M+H]+ for compound 7 : m/z 293.1024) .
What role does the benzyloxy group play in stabilizing the compound’s structure and bioactivity?
Advanced Research Question
The benzyloxy group:
- Enhances lipophilicity : LogP increases by ~2 units compared to hydroxyl analogs, improving blood-brain barrier penetration .
- Steric protection : Shields the phenolic oxygen from oxidation, as shown in accelerated stability tests (40°C/75% RH for 4 weeks) .
- Crystallographic influence : Induces planar conformations via CH-π interactions (e.g., C–H···O bonds in compound 6 ) .
How can researchers address challenges in scaling up synthesis while maintaining stereochemical purity?
Advanced Research Question
- Flow chemistry : Continuous reactors minimize E/Z isomerization by controlling residence time .
- Catalytic optimization : Use Pd/C or enzymes (e.g., lipases) for selective benzyl group removal without acrylate cleavage .
- In-line analytics : PAT (Process Analytical Technology) tools like Raman spectroscopy ensure real-time quality control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
